[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452261
InChI: InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-6-4-5-7-15(11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17)
SMILES: CC(C)(C)OC(=O)NCC1CCCCN1CCO
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13452261

Molecular Formula: C13H26N2O3

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
IUPAC Name tert-butyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-6-4-5-7-15(11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17)
Standard InChI Key YKHCEYSZRUBHOJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCCN1CCO
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCN1CCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • Piperidine ring: A six-membered cyclic amine with a hydroxyethyl group at the 2-position.

  • Carbamate group: A tert-butyl-protected carbamate (Boc) at the nitrogen.

  • Hydroxyethyl substituent: Enhances solubility and hydrogen-bonding potential.

Table 1: Key Structural Features

ComponentFunction
Piperidine ringProvides hydrophobic interactions and receptor-binding sites
Boc carbamateProtects amine during synthesis; improves stability under basic conditions
Hydroxyethyl groupFacilitates hydrogen bonding with biological macromolecules

Physicochemical Characteristics

  • Molecular weight: 258.36 g/mol.

  • Hydrogen bond donors: 2 (hydroxyethyl and carbamate groups) .

  • Rotatable bonds: 6, contributing to conformational flexibility .

  • Solubility: Enhanced by polar hydroxyethyl group; moderate lipophilicity due to tert-butyl ester.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves two primary steps:

  • Hydroxyethyl-piperidine formation: Piperidine reacts with ethylene oxide derivatives (e.g., 2-chloroethanol) under basic conditions.

  • Carbamate protection: Reaction with tert-butyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., THF, DCM).

Table 2: Reaction Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
SolventTHF, DCMScalable polar aprotic solvents
Temperature0–40°CContinuous flow reactors (controlled)
CatalystTriethylamine, DBUPhase-transfer catalysts (PTC)
Yield70–85%>90% (flow chemistry optimization)

Industrial-Scale Production

  • Flow chemistry: Enables precise control of reaction parameters, reducing byproduct formation.

  • Purity enhancement: Column chromatography (silica gel) and recrystallization ensure >95% purity.

Biological Activity and Mechanisms

Neuroprotective Effects

Studies suggest the compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This activity is linked to:

  • Hydroxyethyl-piperidine interactions: Hydrogen bonding with AChE’s catalytic triad.

  • Boc group stability: Resists hydrolysis under physiological conditions, prolonging activity.

Table 3: AChE Inhibition Data

Compound DerivativeIC₅₀ (nM)MechanismSource
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester~500Competitive inhibition (active site)

Anti-inflammatory Properties

The compound modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by interacting with:

  • Nuclear receptors: NF-κB pathways.

Comparative Analysis with Structural Analogues

Structural Variants

CompoundKey ModificationBiological Impact
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl esterCyclopropane substituentEnhanced hydrophobicity; improved receptor binding
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl esterEthyl carbamate; 3-piperidine substitutionAltered solubility; reduced AChE affinity

Functional Group Impact

  • Boc vs. isopropyl carbamate: Tert-butyl groups provide superior stability during acidic deprotection.

  • Hydroxyethyl vs. aminoethyl: Hydroxyethyl enhances hydrogen bonding but lacks amine reactivity .

Research Findings and Case Studies

Acetylcholinesterase Inhibition

A Journal of Medicinal Chemistry study demonstrated that piperidine-carbamates inhibit AChE by occupying the catalytic pocket, mimicking acetylcholine’s orientation. This mechanism supports its potential in Alzheimer’s therapy.

Antidepressant Activity

Animal models showed improved depressive behaviors with piperidine derivatives, likely via serotonin receptor modulation.

Stability and Degradation

  • Hydrolytic cleavage: Occurs under acidic conditions (pH < 3), releasing CO₂ and piperidine derivatives.

  • Thermal stability: Decomposes above 150°C, necessitating cold storage.

ParameterOptimal ConditionRationale
Temperature–20°CPrevents ester hydrolysis
AtmosphereArgon/N₂Minimizes oxidation of hydroxyethyl group
DesiccantMolecular sieves (4Å)Controls humidity

Analytical Characterization

Spectroscopic Techniques

MethodKey Observations
¹H NMRδ 1.4 ppm (tert-butyl), 3.5–4.0 ppm (hydroxyethyl)
¹³C NMRCarbonyl signal at ~155 ppm (carbamate)
HRMS[M+H]⁺ = 283.20 m/z (calculated)

Chromatographic Analysis

ParameterProtocol
Purity assessmentHPLC (C18 column, 254 nm UV detection)
Enantiomeric excessChiral HPLC (Chiralpak AD-H column)

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